molecular formula C20H19NO4 B031643 Dihydroberberine CAS No. 483-15-8

Dihydroberberine

Cat. No. B031643
CAS RN: 483-15-8
M. Wt: 337.4 g/mol
InChI Key: FZAGOOYMTPGPGF-UHFFFAOYSA-N
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Description

Dihydroberberine (DHB) is a natural compound that has better absorption and longer-lasting effects than berberine . It supports blood sugar and lipid metabolism by increasing insulin sensitivity and activating AMPK . DHB also has antioxidant and anti-inflammatory properties .


Synthesis Analysis

Dihydroberberine (DHBER), the partially reduced form of the alkaloid berberine (BER), is known to exhibit important biological activities .


Molecular Structure Analysis

Dihydroberberine is a chemical compound that belongs to the isoquinoline alkaloid family . It is structurally similar to berberine, but has some differences in its chemical properties that make it more bioavailable and stable than its parent compound .


Chemical Reactions Analysis

Berberine is a natural alkaloid used to improve glycemia but displays poor bioavailability and increased rates of gastrointestinal distress at higher doses. Recently, dihydroberberine has been developed to combat these challenges .


Physical And Chemical Properties Analysis

Berberine is a yellow solid, with a melting point of 145.1–146.7 C; it is soluble in hot water, slightly soluble in cold water or ethanol, and insoluble in benzene, ether, chloroform . Dihydroberberine, also known as DHBB, is a chemical compound that belongs to the isoquinoline alkaloid family .

Scientific Research Applications

  • Insulin Sensitivity and Mitochondrial Function : dhBBR improves insulin sensitivity in rodent models of insulin resistance. This effect is attributed to the activation of AMP-activated protein kinase (AMPK) and the inhibition of mitochondrial respiration (Turner et al., 2008).

  • Hyperlipidemia Treatment : In rats, dhBBR has been effective in treating hyperlipidemia by decreasing PCSK-9 protein expression and increasing LDL-R protein expression (De-liang Liu et al., 2015).

  • Insulin Resistance in Adipocytes : 8-hydroxy-dihydroberberine ameliorates insulin resistance induced by high free fatty acid and high glucose in 3T3-L1 adipocytes (Li-jun Xu et al., 2009).

  • Glycemia Improvement and Bioavailability : dhBBR shows potential for improving glycemia due to its higher bioavailability and reduced gastrointestinal distress at higher doses (Moon et al., 2021).

  • Hypolipidemic Activities : dhBBR and berberine have shown potential hypolipidemic activities as inhibitors of pancreatic lipase (Mohammad et al., 2013).

  • Anti-inflammatory Properties : dhBBR has potential as a promising anti-inflammatory alternative, supporting its ethnomedical use in the treatment of inflammatory diseases (Tan et al., 2019).

  • Antidiabetic Efficacy : Improved bioavailability and in vivo efficacy of dhBBR as an antidiabetic reagent in obese and diabetic mouse models (Cheng et al., 2010).

  • Antiproliferative Activity : dhBBR and its analogues show antiproliferative activity on NCI-H1975 lung cancer cells (Mari et al., 2020).

  • Binding with DNA Fragments : Dihydroberberine nitroaryl derivatives can effectively bind with G-quadruplexes of telomeric DNA fragments (Burov et al., 2017).

  • Antimicrobial Activity : dhBBR exhibits higher antimicrobial activity than berberine, indicating that small changes in chemical structure can significantly impact biological activity (Rodrigues et al., 2018).

  • Pharmacokinetics and Gut Microbiota : The gut microbiota-regulated pharmacokinetics of dhBBR in beagle dogs after oral administration suggests new therapeutic applications (Feng et al., 2018).

Safety And Hazards

Dihydroberberine should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

Future Directions

The positive antidepressant effects of berberine are encouraging. There is a lot of work that needs to be done to accurately elucidate the efficacy and mechanism of berberine in depression .

properties

IUPAC Name

16,17-dimethoxy-5,7-dioxa-13-azapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(21),2,4(8),9,15(20),16,18-heptaene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4/c1-22-17-4-3-12-7-16-14-9-19-18(24-11-25-19)8-13(14)5-6-21(16)10-15(12)20(17)23-2/h3-4,7-9H,5-6,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZAGOOYMTPGPGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C=C3C4=CC5=C(C=C4CCN3C2)OCO5)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70197476
Record name Dihydroberberine
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Molecular Weight

337.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Solid
Record name Lambertine
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Product Name

Dihydroberberine

CAS RN

483-15-8, 120834-89-1
Record name Dihydroberberine
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

163 - 164 °C
Record name Lambertine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033524
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

To a solution of berberine hydrochloride (3,718 g, 10 mmol) in pyridine (30 mL) was added portionwise sodium borohydride (450 mg, 12 mmol) and the mixture was stirred at room temperature for 30 min. More sodium borohydride (380 mg, 10 mmol) was added and stirring was continued for 1 h. The reduction was monitored by TLC (DCM-ethyl acetate-methanol 4:4:2). The mixture was poured onto ice water. The precipitate was filtered, the residue washed with water and then dried under vacuum over calcium chloride to give 2.860 g of title compound in about 85 % yield.
Quantity
10 mmol
Type
reactant
Reaction Step One
Quantity
450 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
380 mg
Type
reactant
Reaction Step Two
Name
DCM ethyl acetate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Dihydroberberine
Reactant of Route 2
Dihydroberberine

Citations

For This Compound
1,230
Citations
N Turner, JY Li, A Gosby, SWC To, Z Cheng… - Diabetes, 2008 - Am Diabetes Assoc
OBJECTIVE—Berberine (BBR) activates AMP-activated protein kinase (AMPK) and improves insulin sensitivity in rodent models of insulin resistance. We investigated the mechanism of …
Number of citations: 602 diabetesjournals.org
L Tan, Y Wang, G Ai, C Luo, H Chen, C Li… - International …, 2019 - Elsevier
Dihydroberberine (DHB), a hydrogenated derivative of berberine (BBR), has been firstly identified in Phellodendri Chinese Cortex (PC) by HPLC-ESI-MS/MS. Nowadays most …
Number of citations: 23 www.sciencedirect.com
B Buchanan, Q Meng, MM Poulin, J Zuccolo… - PLoS …, 2018 - journals.plos.org
The natural alkaloid berberine has been ascribed numerous health benefits including lipid and cholesterol reduction and improved insulin sensitivity in diabetics. However, oral (PO) …
Number of citations: 24 journals.plos.org
D Yu, L Lv, L Fang, B Zhang, J Wang, G Zhan, L Zhao… - PLoS …, 2017 - journals.plos.org
The human ether-a-go-go-related gene (hERG) potassium channel conducts rapid delayed rectifier potassium currents (I Kr ) and contributes to phase III cardiac action potential …
Number of citations: 18 journals.plos.org
JM Moon, KM Ratliff, AM Hagele, RA Stecker… - Nutrients, 2021 - mdpi.com
… Recently, dihydroberberine has been developed to combat … 100 mg and 200 mg doses of dihydroberberine (D100 and D200). … of dihydroberberine and 200 mg dose of dihydroberberine …
Number of citations: 9 www.mdpi.com
D Liu, L Xu, H Dong, G Chen, Z Huang, X Zou… - Chinese journal of …, 2015 - Springer
Objective To investigate the effect and molecular mechanisms of different doses of 8-hydroxy dihydroberberine (Hdber) for the treatment of hyperlipidemia in rats. Methods A rat model …
Number of citations: 32 link.springer.com
KD Lewis, M Falk - Food and Chemical Toxicology, 2022 - Elsevier
A battery of studies was conducted to examine the toxicological potential of dihydroberberine (DHBBR), a derivative of berberine (BBR). The genotoxicity studies conducted on DHBBR, …
Number of citations: 1 www.sciencedirect.com
G Mari, L De Crescentini, S Benedetti… - Beilstein Journal of …, 2020 - beilstein-journals.org
Dihydroberberine (DHBER), the partially reduced form of the alkaloid berberine (BER), is known to exhibit important biological activities. Despite this fact, there have been only few …
Number of citations: 8 www.beilstein-journals.org
L Xu, G Lin, Q Yu, Q Li, L Mai, J Cheng, J Xie… - Frontiers in …, 2021 - frontiersin.org
Phellodendri Chinese Cortex has long been used to treat hyperuricemia and gout. Berberine (BBR), its characteristic ingredient, has also been shown to be effective in alleviating …
Number of citations: 35 www.frontiersin.org
C Li, N Dong, B Wu, Z Mo, J Xie, Q Lu - Phytomedicine, 2021 - Elsevier
Background As a chronic inflammatory disease, ulcerative colitis (UC) is relevant to a rising risk of colorectal cancer. Dihydroberberine (DHBB), a natural occurring isoquinoline alkaloid …
Number of citations: 25 www.sciencedirect.com

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